4-Iodobut-1-ene

Description

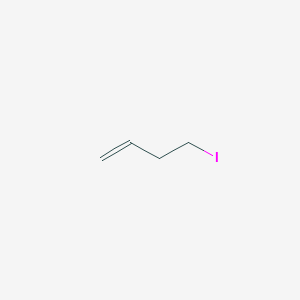

Structure

3D Structure

Properties

IUPAC Name |

4-iodobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYNHBKPCGGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337524 | |

| Record name | 4-Iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-51-0 | |

| Record name | 1-Butene, 4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodobut-1-ene chemical properties and structure

An In-depth Technical Guide to 4-Iodobut-1-ene: Properties, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (homoallyl iodide), a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural attributes, reactivity, and practical applications, grounding all claims in authoritative references.

Molecular Identity and Structural Framework

Nomenclature and Chemical Identifiers

This compound is systematically known by its IUPAC name. However, in laboratory and commercial contexts, several synonyms are common. Accurate identification is paramount for safety, procurement, and regulatory compliance.

-

IUPAC Name: this compound[1]

-

Common Synonyms: 4-Iodo-1-butene, 3-Butenyl iodide, Homoallyl iodide[1][2]

Molecular Structure and Conformation

The structure of this compound features a four-carbon chain containing two key functional groups: a terminal carbon-carbon double bond (alkene) and a primary alkyl iodide. This duality dictates its reactivity. The molecule possesses two rotatable bonds, allowing for conformational flexibility.[1] The C-I bond is the most reactive site for nucleophilic attack, while the π-bond of the alkene is susceptible to electrophilic addition.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are essential for designing experimental setups, including solvent selection and purification methods.

Physical Properties

This compound is typically a colorless to light yellow liquid.[2][7] Its limited water solubility and good solubility in organic solvents are characteristic of its hydrophobic alkyl chain.[2]

| Property | Value | Source(s) |

| Molecular Weight | 182.00 g/mol | [1][8] |

| Purity | Typically ≥95% - 98% | [3][8] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Solubility | Limited in water, good in organic solvents | [2] |

| XLogP3 | 2.6 | [1] |

Note: Boiling and melting points are not consistently reported in standard databases.[9]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Data is available in public repositories.

-

¹³C NMR Spectra: Available for structural verification.[1][10]

-

Mass Spectrometry (GC-MS): Data is available, showing fragmentation patterns consistent with the structure.[1]

-

Infrared (IR) Spectra: Vapor phase IR spectra are available for identifying functional groups.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The C-I bond is a soft electrophilic site, making it an excellent substrate for nucleophilic substitution, particularly with soft nucleophiles. The terminal alkene provides a handle for a wide array of transformations, including additions and cross-coupling reactions.

Core Reactivity Principles

-

Nucleophilic Substitution at C4: The primary iodide is an excellent leaving group. This allows for the straightforward introduction of various functionalities (e.g., amines, azides, cyanides, thiols) via Sₙ2 reactions. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial to accelerate these reactions by solvating the cation of the nucleophilic salt without deactivating the nucleophile.

-

Reactions of the Alkene: The terminal double bond can participate in hydrohalogenation, oxidation (e.g., epoxidation, dihydroxylation), and polymerization.[11] It is a key building block in Heck, Suzuki, and other metal-catalyzed cross-coupling reactions.

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules.[11] Its bifunctional nature allows it to act as a linker or to introduce a four-carbon chain with a terminal alkene, which can be further functionalized. For example, it is used in the synthesis of functionalized cyclic boronates.[12]

Caption: Generalized workflow for nucleophilic substitution.

Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable. This compound is a hazardous chemical requiring strict adherence to safety procedures.

GHS Hazard Classification

Aggregated GHS information indicates several hazards.[1]

-

Pictograms:

-

Flame (Flammable)

-

Skull and Crossbones (Acutely Toxic)

-

Exclamation Mark (Skin Sensitizer/Irritant)

-

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

Protocol for Safe Handling and Storage

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[7][14] Use non-sparking tools and take precautionary measures against static discharge.[7][13] Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and flame. The compound should be protected from direct sunlight.[7][14] It is often supplied stabilized with copper.[1]

First Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediate medical attention is required.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Experimental Protocol: A Self-Validating System

The following protocol for a Barbier-type reaction illustrates a common application of this compound. This procedure is designed as a self-validating system; successful formation of the expected product confirms the reactivity and quality of the starting material.

Objective: Synthesis of 1-phenylpent-4-en-1-ol via a Barbier reaction with benzaldehyde.

Causality: This one-pot reaction utilizes a metal (e.g., Zinc, Indium, or Magnesium) to mediate the coupling between the alkyl iodide and an electrophile (benzaldehyde). The metal inserts into the C-I bond in situ to form an organometallic species, which then adds to the carbonyl carbon of the aldehyde. This avoids the separate preparation of a potentially unstable Grignard or organolithium reagent.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.

-

Reagent Preparation:

-

Add Zinc dust (1.2 equivalents) and a crystal of iodine (as an activator) to the flask.

-

Gently heat the flask under vacuum and then backfill with inert gas to ensure an anhydrous environment.

-

Prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in anhydrous THF (tetrahydrofuran).

-

-

Reaction Execution:

-

Add a small portion of the THF solution to the flask containing the zinc.

-

Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color).

-

Add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

-

Validation: Purify the resulting crude oil by flash column chromatography on silica gel. Characterize the final product (1-phenylpent-4-en-1-ol) by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity, thus validating the protocol.

References

-

PubChem. (n.d.). This compound | C4H7I | CID 543216. National Center for Biotechnology Information. Retrieved from [Link][1]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][11]

-

Cenmed. (n.d.). This compound (C007B-474155). Retrieved from [Link][8]

-

ChemSynthesis. (n.d.). 4-iodo-1-butene. Retrieved from [Link][9]

-

Cheméo. (n.d.). Chemical Properties of 1-Butene, 4-iodo- (CAS 7766-51-0). Retrieved from [Link][15]

-

PubChemLite. (n.d.). This compound (C4H7I). Retrieved from [Link][6]

-

PubChem. (n.d.). 4-Iodo-1-butyne | C4H5I | CID 11084472. National Center for Biotechnology Information. Retrieved from [Link][16]

-

PubChem. (n.d.). E-1-iodo-1-butene | C4H7I | CID 10986905. National Center for Biotechnology Information. Retrieved from [Link][10]

Sources

- 1. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]

- 3. 7766-51-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 7766-51-0 [sigmaaldrich.cn]

- 5. This compound [chemicalbook.com]

- 6. PubChemLite - this compound (C4H7I) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cenmed.com [cenmed.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

- 12. 4-iodo-2-methylbut-1-ene CAS#: 53750-52-0 [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. 1-Butene, 4-iodo- (CAS 7766-51-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 4-Iodo-1-butyne | C4H5I | CID 11084472 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Iodobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobut-1-ene is a valuable bifunctional molecule in organic synthesis, offering both a terminal alkene and a primary alkyl iodide. This unique combination allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The terminal double bond is amenable to addition reactions, while the carbon-iodine bond serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective and safe use in a laboratory setting, influencing reaction setup, purification strategies, and safety protocols. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available technical data.

Molecular and Chemical Identity

A clear identification of this compound is the first step in its scientific application. This section details its fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Butene, 4-iodo-; 4-Iodo-1-butene; Homoallyl iodide | [1] |

| CAS Number | 7766-51-0 | [1] |

| Molecular Formula | C₄H₇I | [1][2] |

| Molecular Weight | 182.00 g/mol | [1] |

| InChI | InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | [2] |

| InChIKey | VUSYNHBKPCGGCI-UHFFFAOYSA-N | [2] |

| SMILES | C=CCCI | [1][2] |

Experimentally Determined Physical Properties

Precise physical property data is critical for the practical application of any chemical reagent. This section presents the available, albeit limited, experimentally determined physical properties of this compound. It is important to note that comprehensive, experimentally verified data for this compound is not widely published.

| Property | Value | Conditions | Source |

| Physical State | Liquid | Room Temperature | [No specific citation found] |

| Boiling Point | Data not available | [3] | |

| Melting Point | Data not available | [3] | |

| Density | Data not available | [3] | |

| Refractive Index | Data not available | [3] |

Note on Data Availability: The lack of readily available, experimentally determined physical properties such as boiling point, density, and refractive index in prominent databases highlights a gap in the chemical literature for this specific compound. Researchers utilizing this compound are advised to perform their own characterizations or exercise caution when relying on estimated values.

Spectroscopic Data

Spectroscopic data is essential for the confirmation of the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR spectral data is available and can be found in specialized databases.[1] This technique is crucial for confirming the carbon framework of the molecule.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which is useful for determining the molecular weight and fragmentation pattern, aiding in structural elucidation and purity assessment.[1]

-

-

Infrared (IR) Spectroscopy:

-

Vapor phase IR spectra are available and can be used to identify the characteristic functional groups present in the molecule, such as the C=C stretch of the alkene and the C-I stretch.[1]

-

Solubility Profile

The solubility of a reagent is a critical parameter for its use in chemical reactions.

This compound is expected to exhibit good solubility in common organic solvents due to its hydrocarbon backbone. [No specific citation found] Conversely, its solubility in water is anticipated to be limited. This behavior is typical for halogenated hydrocarbons.

Reactivity and Chemical Applications

The synthetic utility of this compound stems from its two reactive functional groups: the terminal alkene and the primary iodide.

-

Alkene Reactivity: The double bond can participate in a variety of addition reactions, such as hydrogenation, hydrohalogenation, and epoxidation.

-

Carbon-Iodine Bond Reactivity: The iodine atom is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This facilitates a range of substitution reactions. Furthermore, the C-I bond is reactive in various palladium-catalyzed cross-coupling reactions, including the Heck and Suzuki reactions, which are powerful tools for carbon-carbon bond formation.[4][5]

Below is a logical workflow for a typical application of an organoiodide like this compound in a cross-coupling reaction.

Caption: A generalized workflow for a Heck coupling reaction involving an organoiodide like this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

-

Flammable liquids: Category 3[1]

-

Acute toxicity, oral: Category 3 (Toxic if swallowed)[1]

-

Sensitization, Skin: Category 1 (May cause an allergic skin reaction)[1]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

-

Keep container tightly closed.[1]

-

Ground/bond container and receiving equipment.[1]

-

Use explosion-proof electrical/ventilating/lighting equipment.[1]

-

Use only non-sparking tools.[1]

-

Take precautionary measures against static discharges.[1]

-

Avoid breathing mist or vapors.[1]

-

Wash skin thoroughly after handling.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

Storage: Store in a well-ventilated place. Keep cool. Store locked up.[1]

Experimental Protocol: Grignard Reagent Formation

The formation of a Grignard reagent is a common application for organohalides. The following is a generalized protocol that can be adapted for this compound. The successful execution of this reaction is highly dependent on maintaining strictly anhydrous conditions.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas supply (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser with a drying tube

-

Addition funnel, flame-dried

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.

-

Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.

-

Solvent Addition: Add a portion of the anhydrous solvent to the flask.

-

Reagent Addition: Dissolve this compound in the remaining anhydrous solvent in the addition funnel. Add a small amount of this solution to the magnesium suspension.

-

Reaction Start: The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.

-

Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.

Caption: Step-by-step workflow for the preparation of a Grignard reagent from this compound.

Conclusion

This compound is a synthetically useful building block with a reactivity profile that allows for diverse molecular elaborations. While its chemical applications are appreciated, a comprehensive, publicly available dataset of its experimentally determined physical properties is lacking. This guide has consolidated the available information on its identity, spectroscopic data, and safety precautions. It is imperative for researchers to supplement this information with their own analytical data to ensure the precision and safety of their experimental work.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

This compound | C4H7I | CID 543216. PubChem. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC - NIH. [Link]

-

4-Iodo-1-butene - High purity | EN. Georganics. [Link]

-

This compound (C4H7I). PubChemLite. [Link]

-

Chemical Properties of 1-Butene, 4-iodo- (CAS 7766-51-0). Cheméo. [Link]

-

UTSC - Chemistry Lab Grignard Reaction Experiment. (2013). YouTube. [Link]

-

Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate. [Link]

-

(Z)-1-iodobut-1-ene. NIST WebBook. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond. Organic Chemistry Portal. [Link]

-

1,4,4,4-Tetrafluoro-1-iodobut-1-ene. PubChem. [Link]

-

1,4-Diiodobutane. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Iodobut-1-ene (CAS: 7766-51-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Bifunctional Building Block

4-Iodobut-1-ene, with the CAS number 7766-51-0, is an organoiodine compound that has garnered significant interest in the field of organic synthesis.[1] Its structure uniquely combines two highly reactive functional groups: a terminal double bond susceptible to a variety of addition and polymerization reactions, and a primary carbon-iodine bond that excels as a leaving group in nucleophilic substitutions and as a partner in cross-coupling reactions.[1] This dual reactivity makes it a powerful tool for synthetic chemists, enabling the introduction of the homoallyl moiety into a wide range of molecular scaffolds. This guide will explore the fundamental properties, preparation, key reactions, and practical handling of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.[2][3]

| Property | Value |

| CAS Number | 7766-51-0[2] |

| Molecular Formula | C₄H₇I[2] |

| Molecular Weight | 182.00 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Iodo-1-butene, 3-Butenyl iodide, Homoallyl iodide[3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-131 °C |

| Density | 1.617 g/mL at 25 °C |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following is an interpretation of its characteristic spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule. The terminal alkene protons typically appear as complex multiplets in the vinyl region (δ 5.0-6.0 ppm). The proton on the carbon bearing the iodine is expected to be deshielded and appear as a triplet around δ 3.2 ppm. The protons on the carbon adjacent to the double bond will also show a characteristic splitting pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The alkene carbons will resonate in the downfield region (δ 115-140 ppm). The carbon atom bonded to the iodine will be significantly shielded and appear at a characteristic upfield chemical shift (around δ 6 ppm).

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A sharp, medium-intensity peak around 3080 cm⁻¹ is characteristic of the =C-H stretching of the terminal alkene. The C=C stretching vibration will appear as a medium to weak band around 1640 cm⁻¹. The C-I stretching vibration is typically found in the fingerprint region, below 600 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 182. A prominent fragment is often observed at m/z 55, corresponding to the loss of the iodine atom, resulting in the stable allyl cation [C₄H₇]⁺. Another significant peak can be seen at m/z 127, corresponding to the iodine cation [I]⁺.[2]

Synthesis of this compound

A common and reliable method for the preparation of this compound is the iodination of but-3-en-1-ol. This transformation can be efficiently achieved using the Appel reaction conditions, which involve triphenylphosphine and iodine.

Synthesis Workflow: Iodination of But-3-en-1-ol

Caption: Workflow for the synthesis of this compound from but-3-en-1-ol.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

But-3-en-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq) dissolved in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add iodine (1.2 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.

-

To this slurry, add a solution of but-3-en-1-ol (1.0 eq) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with 100% hexane, to afford this compound as a colorless to pale yellow liquid.

Key Reactions and Mechanistic Insights

The synthetic power of this compound lies in its ability to participate in a diverse range of chemical transformations. This section highlights its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions. These reactions allow for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used for the formation of biaryl and vinyl-aryl linkages.

Reaction Scheme: R-B(OR)₂ + I-CH₂CH₂CH=CH₂ --[Pd(0), Base]--> R-CH₂CH₂CH=CH₂

Catalytic Cycle:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. With this compound, this reaction can be used to introduce the butenyl group onto various aromatic and vinylic systems.

Reaction Scheme: Ar-X + H₂C=CHCH₂CH₂-I --[Pd(0), Base]--> Ar-CH=CHCH₂CH₂-I

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and is particularly useful in the synthesis of complex natural products.

Reaction Scheme: R-ZnX + I-CH₂CH₂CH=CH₂ --[Pd(0) or Ni(0)]--> R-CH₂CH₂CH=CH₂

Applications in Drug Development and Natural Product Synthesis

While direct citation of this compound in the final structure of many marketed drugs is uncommon, its role as a key intermediate in the synthesis of complex bioactive molecules is significant. The homoallyl moiety it provides is a common structural motif in a variety of natural products and their synthetic analogues, including some with potential therapeutic applications. For instance, butenyl side chains are found in certain classes of prostaglandins and epothilones, where they can be crucial for biological activity. The ability to introduce this fragment in a controlled manner via cross-coupling reactions makes this compound a valuable tool in the early stages of drug discovery and lead optimization.

Safety, Handling, and Storage

As a reactive and potentially hazardous chemical, proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Summary

This compound is classified as a flammable liquid and is toxic if swallowed or inhaled.[2] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[2]

-

H301: Toxic if swallowed[2]

-

H331: Toxic if inhaled

-

H317: May cause an allergic skin reaction[2]

Handling and Disposal

In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Spills should be absorbed with an inert material and disposed of as hazardous waste. All waste containing this compound should be collected in a designated, labeled container and disposed of in accordance with local regulations.

Storage Recommendations

This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] It is often recommended to store it under an inert atmosphere (nitrogen or argon) and at refrigerated temperatures (e.g., -20°C) to minimize degradation.[1] Some commercial suppliers provide it stabilized with copper.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key building block for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Synthesis of 4-Iodobut-1-ene from But-1-ene: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-iodobut-1-ene from but-1-ene, a critical process for the creation of a versatile bifunctional molecule used in organic synthesis.[1][2] We will delve into the theoretical underpinnings of the primary synthetic route, which leverages a free-radical addition mechanism to achieve anti-Markovnikov regioselectivity. This guide will offer a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and a discussion of the critical parameters that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of this specific transformation.

Introduction: The Significance of this compound

This compound is a valuable bifunctional organic molecule possessing both a terminal alkene and a primary alkyl iodide.[1][2] This unique combination of reactive sites makes it a versatile intermediate in a wide array of organic transformations. The terminal double bond is amenable to various addition reactions, while the iodine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[1] Its application spans the synthesis of complex natural products, pharmaceuticals, and advanced materials.

The direct synthesis of this compound from an inexpensive and readily available starting material like but-1-ene is a topic of significant interest. The primary challenge lies in controlling the regioselectivity of the hydroiodination reaction. Standard electrophilic addition of hydrogen iodide (HI) to but-1-ene would follow Markovnikov's rule, yielding 2-iodobutane as the major product. Therefore, to obtain the desired this compound, an anti-Markovnikov addition strategy is required.

This guide will focus on the most practical and reliable method for achieving this transformation: the free-radical addition of a suitable iodine source to but-1-ene.

Theoretical Framework: Achieving Anti-Markovnikov Selectivity

The synthesis of this compound from but-1-ene necessitates a departure from the conventional ionic hydrohalogenation pathway. The key to achieving the desired anti-Markovnikov product lies in employing a free-radical chain reaction.[3] This mechanism is initiated by the generation of radicals, which then propagate the reaction, leading to the formation of the thermodynamically more stable radical intermediate.

The Free-Radical Chain Mechanism

The free-radical addition of an iodine source, such as hydrogen iodide in the presence of a radical initiator or through photochemical means, proceeds via three distinct stages: initiation, propagation, and termination.[4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by UV irradiation to generate radicals.[4][5] These initial radicals then react with a suitable hydrogen iodide source to generate iodine radicals (I•).

-

Propagation: The iodine radical adds to the terminal carbon of the but-1-ene double bond. This regioselectivity is governed by the formation of the more stable secondary radical at the C2 position.[3][4] This secondary radical then abstracts a hydrogen atom from another molecule of the hydrogen iodide source, yielding the desired this compound and regenerating an iodine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radical species combine.[4]

Comparison of Synthetic Approaches

While several methods could theoretically yield this compound, the free-radical hydroiodination of but-1-ene stands out for its directness. An alternative two-step approach involves the anti-Markovnikov hydrobromination of but-1-ene followed by a Finkelstein reaction.[6][7][8]

| Method | Starting Material | Reagents | Key Features |

| Direct Free-Radical Hydroiodination | But-1-ene | HI, Radical Initiator (e.g., AIBN) or UV light | One-pot synthesis, relies on controlling radical chain reaction. |

| Two-Step Synthesis | But-1-ene | 1. HBr, Peroxide 2. NaI, Acetone | Involves an intermediate isolation step, Finkelstein reaction is efficient.[6] |

For the purpose of this guide, we will focus on the direct free-radical hydroiodination method due to its atom economy and procedural simplicity.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound from but-1-ene via a photochemically initiated free-radical reaction.

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. But-1-ene is a flammable gas. Hydrogen iodide is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| But-1-ene | As required |

| Hydrogen Iodide (gas) | As required |

| High-pressure reaction vessel | Appropriate for gas-phase reactions |

| UV lamp (e.g., mercury vapor lamp) | To initiate the reaction |

| Gas handling line | For controlled introduction of gases |

| Cryogenic trap | For condensing the product |

| Standard glassware for workup | Separatory funnel, round-bottom flasks, etc. |

| Anhydrous sodium sulfate | For drying |

| Rotary evaporator | For solvent removal |

| Distillation apparatus | For purification |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Vessel Preparation: Thoroughly clean and dry the high-pressure reaction vessel. Evacuate the vessel to remove any air and moisture.

-

Reagent Introduction: Introduce a measured amount of but-1-ene gas into the reaction vessel. Subsequently, introduce a stoichiometric equivalent of hydrogen iodide gas. The reaction can be performed in the gas phase or in a suitable inert solvent.

-

Initiation and Reaction: Irradiate the reaction vessel with a UV lamp. Maintain the reaction at a controlled temperature (e.g., room temperature or slightly below) to minimize side reactions. Monitor the progress of the reaction by periodically analyzing small aliquots using Gas Chromatography (GC).

-

Workup: Once the reaction is complete, condense the product and any unreacted starting materials in a cryogenic trap. Allow the contents to warm to room temperature.

-

Purification:

-

Transfer the crude product to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

Concentrate the solution using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the vinyl protons and the protons on the carbon adjacent to the iodine and the double bond. |

| ¹³C NMR | Peaks for the two sp² carbons of the alkene and the two sp³ carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₄H₇I).[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=C stretch of the alkene and the C-I stretch. |

Mechanistic Deep Dive: The Rationale Behind the Steps

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis and troubleshooting any potential issues.

Caption: Simplified reaction mechanism for the free-radical hydroiodination of but-1-ene.

The success of this synthesis hinges on favoring the anti-Markovnikov addition pathway. The iodine radical, being an electrophilic species, will add to the carbon-carbon double bond. The addition can occur at either C1 or C2 of but-1-ene.

-

Addition to C1: This leads to the formation of a secondary radical at C2. This radical is stabilized by hyperconjugation with the adjacent alkyl groups.

-

Addition to C2: This would result in a primary radical at C1, which is significantly less stable than the secondary radical.

Due to the greater stability of the secondary radical intermediate, the iodine radical preferentially adds to the terminal carbon (C1).[4] The subsequent abstraction of a hydrogen atom from HI by this secondary radical yields the desired this compound.

The use of UV light is crucial for the continuous generation of iodine radicals to sustain the chain reaction. The cryogenic trap is essential for collecting the volatile product. The aqueous workup steps are standard procedures to remove impurities, and the final distillation is necessary to obtain a high-purity product.

Conclusion

The synthesis of this compound from but-1-ene via a free-radical hydroiodination reaction is an effective method for producing this valuable synthetic intermediate. By understanding and controlling the free-radical chain mechanism, it is possible to achieve high regioselectivity for the desired anti-Markovnikov product. The detailed experimental protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to successfully perform this synthesis in a laboratory setting. Careful adherence to safety protocols and purification techniques is essential for obtaining a high yield of pure this compound.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2018, January 30). How do you convert butene to 1-iodobutane? Retrieved from [Link]

-

Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]

-

Professor Dave Explains. (2015, January 4). Anti-Markovnikov Hydrohalogenation [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Radical Additions: Anti-Markovnikov Product Formation. Retrieved from [Link]

-

Filo. (2025, January 14). Q) How can you Convert the following? (i) But.1-ene to 1-iodobutane (ii) .. Retrieved from [Link]

-

chemistryqanda5994. (2025, April 21). Transformation of the but-1-ene to 1-iodobutane. #chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]

- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. Q) How can you Convert the following? (i) But.1-ene to 1-iodobutane (ii) .. [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Iodobut-1-ene molecular weight and formula

An In-depth Technical Guide to 4-Iodobut-1-ene: Physicochemical Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This compound is a versatile bifunctional organic compound featuring both a terminal alkene and a primary alkyl iodide. This unique structural combination makes it a valuable reagent and intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The high reactivity of the carbon-iodine bond, coupled with the synthetic utility of the vinyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details a standard laboratory-scale synthesis protocol with mechanistic insights, explores its key reaction pathways, and outlines critical safety and handling procedures for its use in a research environment.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its identity and fundamental properties are well-documented in chemical literature and databases. The molecule's utility stems from the orthogonal reactivity of its two functional groups: the terminal double bond is amenable to addition reactions, while the primary iodide serves as an excellent leaving group in nucleophilic substitution reactions.[1][3]

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇I | [4][5][6] |

| Molecular Weight | 182.00 g/mol | [4][7][8] |

| Monoisotopic Mass | 181.95925 Da | [4][6] |

| CAS Number | 7766-51-0 | [4][5] |

| Density | 1.617 g/cm³ at 25 °C | [9] |

| Boiling Point | 130 - 131 °C | [9] |

| Melting Point | -103 °C | [9] |

| IUPAC Name | This compound | [4] |

Synthesis of this compound via Finkelstein Reaction

The most common and efficient laboratory synthesis of this compound is achieved through a Finkelstein reaction. This nucleophilic substitution reaction involves treating a precursor, typically 4-bromobut-1-ene or 4-chlorobut-1-ene, with an excess of sodium iodide in an acetone solvent.

Causality and Experimental Rationale

The choice of acetone as the solvent is critical for the success of this reaction. Sodium iodide (NaI) is readily soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are not. This difference in solubility causes the inorganic salt byproduct to precipitate out of the solution as it forms. According to Le Chatelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium forward, resulting in a high yield of the desired this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents) and dry acetone.

-

Addition of Precursor: Begin stirring the acetone/NaI mixture and add 4-bromobut-1-ene (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A visible precipitate of sodium bromide will form.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the acetone using a rotary evaporator.

-

Extraction: To the resulting residue, add diethyl ether and deionized water. Transfer to a separatory funnel, shake, and separate the layers. The aqueous layer is extracted twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium thiosulfate solution (to remove any residual iodine), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Key Chemical Reactivity

This compound is a valuable building block due to the distinct reactivity of its functional groups, which can often be addressed selectively.

-

Nucleophilic Substitution: The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group. This facilitates reactions with a wide range of nucleophiles, including organometallics (e.g., Grignard, organocuprates), amines, and alkoxides. This reactivity is fundamental to its use in constructing larger carbon skeletons.

-

Organometallic Formations: It can be used to prepare the corresponding Grignard reagent (4-butenylmagnesium iodide) by reacting with magnesium metal. This reagent is a potent nucleophile used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.

-

Alkene Addition Reactions: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for further functionalization of the molecule.[1][3]

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][9]

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | [4][9] |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [4] |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled | [9][10] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of vapors.[2]

-

Personal Protective Equipment:

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[2][9] Take precautionary measures against static discharge.[2] Avoid contact with skin, eyes, and clothing.[10]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9]

-

The compound is light-sensitive; store in an amber or opaque bottle to prevent degradation.[9][10]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][9]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 543216, this compound". PubChem, [Link].

-

MySkinRecipes. "this compound". MySkinRecipes, [Link].

-

PubChemLite. "this compound (C4H7I)". PubChemLite, [Link].

-

Mol-Instincts. "4-iodo-1-butene". Mol-Instincts Chemical Database, [Link].

-

SLS Select Education. "Safety Data Sheet - 1-Iodobutane". SLS Select Education, [Link]. Note: While for the saturated analogue, the handling precautions are similar.

-

Fisher Scientific. "Safety Data Sheet - 1-Iodobutane". Fisher Scientific, [Link].

-

DiRocco, D. A., et al. "Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst". ACS Catalysis, [Link].

-

NIST. "(Z)-1-iodobut-1-ene". NIST Chemistry WebBook, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14382154, 3-Iodobut-1-ene". PubChem, [Link].

Sources

- 1. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. PubChemLite - this compound (C4H7I) [pubchemlite.lcsb.uni.lu]

- 7. 7766-51-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 3-Iodobut-1-ene | C4H7I | CID 14382154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beta.lakeland.edu [beta.lakeland.edu]

- 10. science2education.co.uk [science2education.co.uk]

An In-depth Technical Guide on the Reactivity and Stability of 4-Iodobut-1-ene

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 4-iodobut-1-ene, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The document delves into the intricate interplay of the terminal alkene and the primary iodo group, which dictates its synthetic utility. We will explore the fundamental principles governing its behavior in various reaction classes, including nucleophilic substitutions, elimination reactions, and select advanced applications. Emphasis is placed on understanding the mechanistic underpinnings and the causal factors that influence reaction outcomes, thereby providing a robust framework for its effective utilization in complex molecule synthesis. This guide also addresses the practical aspects of its stability, handling, and storage, ensuring safe and reproducible experimental outcomes.

Introduction: The Unique Chemical Persona of this compound

This compound (CAS No. 7766-51-0) is a valuable intermediate in organic synthesis, possessing two key functional groups: a terminal double bond and a primary iodo group.[1][2] This unique combination allows for a diverse range of chemical transformations, making it a versatile building block for the construction of more complex molecular architectures. The alkene functionality can participate in addition reactions, cycloadditions, and polymerization processes, while the carbon-iodine bond offers a reactive site for nucleophilic substitution and the formation of organometallic reagents.[2]

Understanding the delicate balance between the reactivity of these two functional groups is paramount for its strategic application in multi-step syntheses. This guide will provide a detailed exploration of these facets, moving beyond a simple catalog of reactions to offer insights into the "why" behind the observed chemical behavior.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₄H₇I |

| Molecular Weight | 182.00 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Good in organic solvents, limited in water |

Synthesis of this compound: A Practical Approach

A common and efficient method for the synthesis of this compound is the iodination of but-3-en-1-ol. This transformation can be reliably achieved using the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and iodine (I₂).

Mechanism of the Appel Reaction

The reaction proceeds through the formation of a phosphonium iodide intermediate. The lone pair of the triphenylphosphine attacks one of the iodine atoms in I₂, leading to the formation of triphenylphosphine diiodide. This species is in equilibrium with the ion pair [PPh₃I]⁺I⁻. The alcohol then attacks the electrophilic phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium iodide. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, to yield the desired alkyl iodide and triphenylphosphine oxide as a byproduct.

Sources

A Technical Guide to the Safe Handling of 4-Iodobut-1-ene for Research Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Iodobut-1-ene (CAS No. 7766-51-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe and effective use in a laboratory setting. The structure of this guide is designed to follow a logical workflow, from initial risk assessment to emergency response and disposal.

Compound Profile and Core Hazards

This compound is a valuable bifunctional reagent used in organic synthesis, particularly in the formation of complex molecules where its reactive alkene and iodide functionalities can be exploited.[1] However, its utility is matched by significant hazards that demand rigorous safety controls. The primary risks associated with this compound are its flammability, acute toxicity if ingested or inhaled, and its potential to cause severe skin and eye irritation or allergic reactions.[2][3][4] It is a light-yellow, light-sensitive liquid that requires storage in a controlled, inert environment to maintain its integrity and prevent hazardous decomposition.[3][4][5]

Hazard Identification and GHS Classification

A thorough understanding of a chemical's classification under the Globally Harmonized System (GHS) is the foundation of a robust safety plan. This compound is classified with several significant hazards that dictate its handling, storage, and emergency procedures.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | H226 | Danger | Flammable liquid and vapor.[2][5][6] |

| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[2][7] |

| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled.[4][5] |

| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[2][7] |

| Skin Irritation | - | Warning | Causes skin irritation.[3] |

| Eye Irritation | - | Warning | Causes serious eye irritation.[3] |

| Respiratory Irritation | - | Warning | May cause respiratory irritation.[3] |

These classifications necessitate the use of stringent engineering controls, specialized personal protective equipment (PPE), and carefully planned experimental protocols.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and PPE is mandatory.

Mandatory Engineering Controls

The causality behind these controls is the containment of flammable and toxic vapors and the provision of immediate emergency-response capabilities.

-

Chemical Fume Hood: All handling of this compound, including dispensing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[3][6]

-

Explosion-Proof Equipment: Given its flammability, all electrical equipment, including stirring plates, ventilation, and lighting within the handling area, must be explosion-proof.[3][5][8]

-

Grounding and Bonding: To prevent static discharge, which can serve as an ignition source, all metal containers and receiving equipment must be properly grounded and bonded during transfers.[3][5][8]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide comprehensive protection against all potential exposure routes.

-

Eye and Face Protection: Tight-sealing safety goggles combined with a face shield are required.[8] Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[8] Given the risk of sensitization, immediate removal and replacement are necessary if contact is suspected.

-

Lab Coat/Clothing: A flame-retardant, anti-static lab coat or coverall is essential to protect against splashes and fire hazards.[5] Do not wear shorts or open-toed shoes.

-

-

Respiratory Protection: For situations where fume hood use is not feasible or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[8]

Caption: Standard workflow for handling this compound.

Standard Operating Procedures for Handling and Storage

Adherence to a strict, validated protocol is crucial for safety.

Handling Protocol

-

Preparation: Before retrieving the reagent, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are available.

-

Inert Atmosphere: If the experiment is sensitive to air or moisture, ensure the reaction setup is under an inert atmosphere (e.g., nitrogen or argon) before introducing the this compound.

-

Dispensing: Use non-sparking tools, such as bronze or beryllium-copper spatulas or wrenches.[3][8] For liquid transfers, use a syringe or cannula. Avoid pouring, which can increase vapor release and static electricity generation.

-

Reaction Monitoring: Monitor the reaction for any signs of exothermic events or unexpected pressure changes.

-

Post-Handling: After use, tightly close the container, ensuring the cap and any seals are secure.[3][4][6] Clean the exterior of the container to remove any residual contamination. Decontaminate the work surface thoroughly.

Storage Protocol

The stability of this compound is highly dependent on its storage conditions. Improper storage can lead to degradation and the creation of unsafe conditions.

-

Temperature: Store in a cool, dry place.[3][4][6] Many suppliers recommend refrigeration at -20°C or 4°C.[1]

-

Light Protection: The compound is light-sensitive.[4][5] Store in an amber or opaque container and keep it in a dark location, such as a designated cabinet.[3][6]

-

Ventilation: Store in a well-ventilated area designated for flammable liquids.[3][4][6]

-

Security: Keep the container locked up or in an area accessible only to authorized personnel.[3][5][8]

-

Incompatibilities: Segregate from incompatible materials, especially strong oxidizing agents and bases.[6][8]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Management

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.

-

Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4][6][8]

-

Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

-

Contain & Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[6][8] Do not use combustible materials like paper towels.

-

Collect & Dispose: Use spark-proof tools to carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][8]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. science2education.co.uk [science2education.co.uk]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Versatile Building Block: A Technical Guide to 4-Iodobut-1-ene for the Research Scientist

Abstract

This technical guide provides an in-depth exploration of 4-iodobut-1-ene (CAS No. 7766-51-0), a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document moves beyond a simple cataloging of properties to offer a holistic understanding of its commercial availability, synthesis, safe handling, and strategic applications. By elucidating the causality behind its reactivity and providing detailed experimental insights, this guide serves as a practical resource for researchers aiming to leverage the unique chemical attributes of this versatile building block. We will delve into its role in the construction of complex molecular architectures, supported by mechanistic discussions and validated analytical methodologies for quality assurance.

Introduction: The Strategic Importance of this compound

This compound, a colorless to light yellow liquid, is a bifunctional organic molecule possessing both a terminal alkene and a primary alkyl iodide. This unique combination of reactive sites makes it a highly valuable intermediate in organic synthesis.[1] The terminal double bond is amenable to a wide range of addition reactions, while the carbon-iodine bond, being the weakest of the carbon-halogen bonds, provides a reactive handle for nucleophilic substitution and a variety of powerful carbon-carbon bond-forming cross-coupling reactions. Its utility is particularly pronounced in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where the precise and efficient introduction of a four-carbon chain is required.

Commercial Availability and Supplier Landscape

The accessibility of high-purity this compound is crucial for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent in differing quantities and purities, catering to both small-scale academic research and larger-scale process development.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 100 mg, 250 mg, 1 g, 5 g |

| Apollo Scientific | 98% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| Cenmed | ≥95% | 1 g |

| Ambeed, Inc. | 95% | 100 MG, 250 MG, 1 G, 5 G |

| MySkinRecipes | 95% | 100mg, 250mg, 1g, 5g, 25g |

Note: Availability and offered quantities are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Purification: From Precursor to Purified Reagent

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative, particularly for large-scale needs. The most common and reliable laboratory-scale synthesis involves the iodination of but-3-en-1-ol.

Synthetic Pathway: Iodination of But-3-en-1-ol

The conversion of the primary alcohol in but-3-en-1-ol to the corresponding iodide is typically achieved via an Appel-type reaction or by using other standard iodinating agents. The underlying principle of the Appel reaction is the in situ generation of a phosphonium iodide species from triphenylphosphine and iodine, which then activates the alcohol for nucleophilic substitution by the iodide ion.

Caption: Synthetic route to this compound from but-3-en-1-ol.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the iodination of primary alcohols.

Materials:

-

But-3-en-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane.

-

Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The solution will turn dark brown.

-

Addition of Alcohol: Once the iodine has dissolved, add a solution of but-3-en-1-ol (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color of excess iodine disappears. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Applications in Drug Development and Natural Product Synthesis

The synthetic utility of this compound is most evident in its application as a key building block for complex molecules with significant biological activity.

Role in the Total Synthesis of (+)-Pancratistatin

(+)-Pancratistatin is a natural product that has garnered significant interest due to its potent anticancer properties.[2][3][4] In several synthetic approaches to this complex molecule, the strategic introduction of a side chain is crucial. While not directly using this compound in all reported syntheses, analogous four-carbon building blocks are frequently employed, and the principles of its reactivity are highly relevant. For instance, a key step in some strategies involves the stereo- and regiocontrolled functionalization of a cyclohexene intermediate, where an iodo-functionalized fragment can be introduced to build up the molecular complexity.[2]

Precursor in the Synthesis of Leukotriene B4 Analogs

Leukotrienes are inflammatory mediators, and their analogs are important targets in drug discovery for treating inflammatory diseases.[5][6][7] The synthesis of leukotriene B4 (LTB4) antagonists often involves the construction of a specific carbon skeleton. This compound can serve as a precursor to a homoallylic fragment that can be coupled to other parts of the molecule. For example, it can be converted to a Grignard reagent or an organocuprate and then reacted with an appropriate electrophile to form a key carbon-carbon bond in the target analog.

Caption: Application of this compound in complex molecule synthesis.

Mechanistic Insights: The Sonogashira Coupling

A cornerstone of this compound's utility is its participation in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example. Given that this compound is a vinyl iodide, it is an excellent substrate for this transformation.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Quality Control: Analytical Methodologies

Ensuring the purity of this compound is paramount for its successful application in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing its purity and identifying any potential impurities.

GC-MS Protocol for Purity Analysis

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare a calibration curve if quantitative analysis is required.

-

For routine purity checks, a single dilution to approximately 100 µg/mL is sufficient.

Instrumentation and Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, split ratio 50:1) |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | 35-350 m/z |

Data Analysis: The purity of the sample is determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum from a library (e.g., NIST) to confirm its identity.

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.

1H NMR (400 MHz, CDCl₃):

-

δ 5.85-5.75 (m, 1H): Corresponds to the proton on the internal carbon of the double bond (-CH=).

-

δ 5.15-5.05 (m, 2H): Represents the two protons on the terminal carbon of the double bond (=CH₂).

-

δ 3.20 (t, J = 6.8 Hz, 2H): Assigned to the methylene protons adjacent to the iodine atom (-CH₂I).

-

δ 2.55 (q, J = 6.8 Hz, 2H): Corresponds to the methylene protons adjacent to the double bond (-CH₂-CH=).

13C NMR (100 MHz, CDCl₃):

-

δ 134.5: The internal carbon of the double bond (-CH=).

-

δ 117.5: The terminal carbon of the double bond (=CH₂).

-

δ 35.0: The methylene carbon adjacent to the double bond (-CH₂-CH=).

-

δ 6.0: The methylene carbon bonded to the iodine atom (-CH₂I).

Safety, Handling, and Storage

This compound is a flammable liquid and is toxic if swallowed. It may also cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is essential.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is often recommended to store it in a freezer at -20°C to minimize degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion